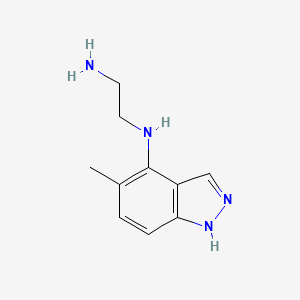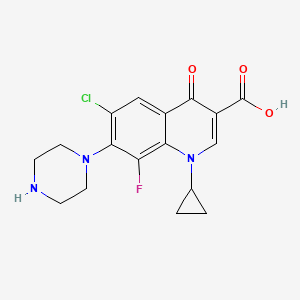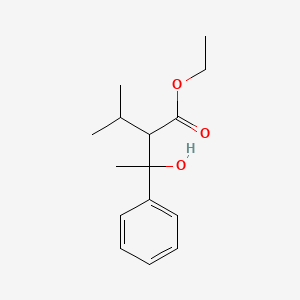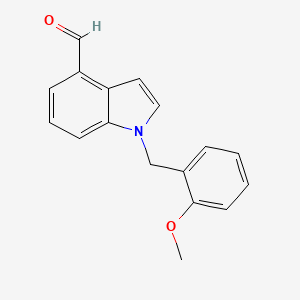
N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide: is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of acetohydroxamic acid, which is known for its ability to inhibit urease, an enzyme found in bacteria and plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide typically involves the reaction of acetohydroxamic acid with a propargyl ether derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydroxamic acid moiety, converting it into corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and solvents such as chloroform.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology: In biological research, the compound is studied for its potential to inhibit enzymes, particularly urease. This makes it a valuable tool in studying bacterial metabolism and developing antibacterial agents .
Medicine: Medically, derivatives of acetohydroxamic acid are explored for their potential to treat infections caused by urease-producing bacteria. This includes urinary tract infections and other related conditions .
Industry: In the industrial sector, the compound’s ability to inhibit urease is leveraged in applications such as agriculture, where it can be used to control urease activity in soil .
Wirkmechanismus
The primary mechanism of action for N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide involves the inhibition of the urease enzyme. The compound binds to the active site of urease, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-producing bacteria, leading to their eventual death .
Vergleich Mit ähnlichen Verbindungen
Salicylhydroxamic Acid: Another hydroxamic acid derivative known for its urease inhibitory properties.
Hydroxyurea: A compound with similar structural features but different biological activities.
Uniqueness: N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide is unique due to its propargyl ether group, which imparts distinct chemical reactivity and biological activity compared to other hydroxamic acid derivatives .
Eigenschaften
CAS-Nummer |
23142-43-0 |
|---|---|
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
N-hydroxy-2-(4-prop-2-ynoxyphenyl)acetamide |
InChI |
InChI=1S/C11H11NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h1,3-6,14H,7-8H2,(H,12,13) |
InChI-Schlüssel |
IMMGGYQQWAHCLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=C(C=C1)CC(=O)NO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Ethoxycarbonyl-imidazo[5,1-b]thiazole](/img/structure/B8374917.png)
![2,7-Dimethyl-imidazo[1,2-a]pyridine-3-carboxylic acid (4-methyl-pyridin-2-yl)-amide](/img/structure/B8374926.png)


![4-({3-CHLORO-4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]PHENYLAMINO)-7-FLUORO-6-METHOXYQUINOLINE-3-CARBONITRILE](/img/structure/B8374955.png)





![1-cyclopropylmethyl-6-hydrazinopyrimidine-2,4[1H,3H]dione](/img/structure/B8375016.png)



